molecular formula C10H16Cl2N2 B3364985 (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride CAS No. 1187933-41-0

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride

Cat. No. B3364985
CAS RN: 1187933-41-0
M. Wt: 235.15
InChI Key: HSSUKJOECDCYRF-XRIOVQLTSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. Tetrahydroisoquinolines are found in many biologically active compounds and are part of a class of compounds known as alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydroisoquinolines can generally be synthesized through Pictet-Spengler reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not available .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Tetrahydroisoquinolines, for example, can undergo a variety of reactions due to the presence of the amine and aromatic ring .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Anticancer Potential

One research avenue involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines. The studies found that certain 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed potent cytotoxicity, indicating its promise as an anticancer drug (Redda, Gangapuram, & Ardley, 2010).

Pharmacological Interest

Another aspect of research focuses on the design and synthesis of novel compounds with pharmacological interest. For example, the creation of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the chemical versatility of the tetrahydroisoquinoline structure and its potential therapeutic uses, incorporating pharmacophoric substituents to investigate their effects on biological activity (Kandinska, Kozekov, & Palamareva, 2006).

Neuropharmacological Research

Research into the neuropharmacological properties of tetrahydroisoquinoline derivatives reveals their potential as dopamine D3 receptor ligands. Studies have developed selective dopamine D3 receptor antagonists based on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, showing high affinities and selectivities for the D3 receptor. This research suggests potential applications in understanding and treating conditions related to dopamine dysregulation (Mach, Hackling, Perachon, Ferry, Wermuth, Schwartz, Sokoloff, & Stark, 2004).

Antimicrobial Activities

Tetrahydroisoquinoline derivatives have also been investigated for their antimicrobial properties. The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety and their evaluation against pathogenic strains show that most compounds demonstrated moderate to very good antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial drugs (Thomas, Adhikari, & Shetty, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some tetrahydroisoquinolines have been studied for their effects on the central nervous system .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions of research and development would depend on the potential applications of the compound. For instance, tetrahydroisoquinolines have been studied for their potential use in treating neurological disorders .

properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSUKJOECDCYRF-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride

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